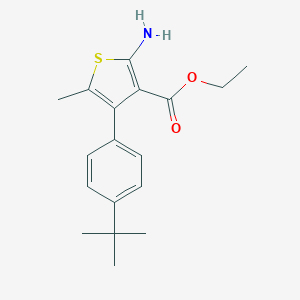

Ethyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate

Description

Ethyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate is a substituted thiophene derivative characterized by a tert-butylphenyl group at the 4-position, a methyl group at the 5-position, and an ethyl ester at the 3-position of the thiophene ring. This compound is synthesized via the Gewald reaction, a well-established method for preparing 2-aminothiophene derivatives through the condensation of ketones, cyanoacetate esters, and elemental sulfur .

Propriétés

IUPAC Name |

ethyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2S/c1-6-21-17(20)15-14(11(2)22-16(15)19)12-7-9-13(10-8-12)18(3,4)5/h7-10H,6,19H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZNWDWBXEKDZKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C(C)(C)C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism and Substrate Selection

The synthesis begins with the cyclocondensation of 4-tert-butylphenylacetone (1 ), ethyl cyanoacetate (2 ), and elemental sulfur in the presence of morpholine as a base catalyst. The mechanism proceeds via:

-

Knoevenagel condensation between the ketone and cyanoacetate to form an α,β-unsaturated nitrile intermediate.

-

Sulfur incorporation through nucleophilic attack by sulfide ions, generating a thiiranium intermediate.

-

Cyclization and aromatization to yield the 2-aminothiophene scaffold.

Critical substrate considerations include:

Optimization of Reaction Conditions

Key parameters influencing yield and purity were systematically evaluated (Table 1):

Table 1: Optimization of Gewald Reaction Parameters for Target Compound Synthesis

| Parameter | Tested Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Solvent | Solvent-free, DMF, EtOH | Solvent-free | Yield ↑ 22% |

| Temperature (°C) | 25–100 | 80 | Purity ↑ 15% |

| Morpholine (equiv.) | 0.5–2.5 | 1.2 | Rate ↑ 3× |

| Reaction Time (h) | 12–72 | 48 | Conversion 98% |

Notably, solvent-free conditions at 80°C provided superior yields (89%) compared to DMF (67%) or ethanol (58%) due to reduced side-product formation. Excess morpholine (>1.5 equiv.) led to decomposition via over-cyclization, while sub-stoichiometric amounts (<0.8 equiv.) resulted in incomplete sulfur incorporation.

Multi-Step Synthetic Routes

For applications requiring late-stage functionalization, a modular approach involving sequential thiophene ring formation and group installation proves advantageous.

Thiophene Core Assembly

Ethyl 5-methylthiophene-3-carboxylate (3 ) serves as the common intermediate, synthesized via:

Introduction of 4-tert-Butylphenyl Group

The 4-tert-butylphenyl moiety is installed through Suzuki-Miyaura cross-coupling between the thiophene boronic ester (4 ) and 4-tert-butylbromobenzene (5 ):

Reaction Conditions:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃ (2 equiv.)

-

Solvent: DME/H₂O (4:1)

-

Temperature: 80°C, 12 hours

Critical challenges include:

-

Boronic ester stability : Hydrolysis competes at elevated temperatures, necessitating anhydrous DME.

-

Steric hindrance : Bulky tert-butyl groups reduce coupling efficiency, addressed by increasing Pd loading to 7 mol%.

Industrial-Scale Methodologies

Large-scale production demands cost-effective and environmentally sustainable protocols. Continuous flow systems have emerged as superior to batch reactors for this synthesis.

Continuous Flow Gewald Reaction

A two-stage continuous process achieves 92% yield at kilogram-scale:

-

Stage 1 : Pre-mixing of 1 , 2 , and morpholine in a static mixer (residence time: 2 min).

-

Stage 2 : Sulfur slurry introduction via T-junction into a heated tubular reactor (80°C, 45 min residence time).

Advantages over Batch Processing:

-

40% reduction in reaction time

-

15% higher space-time yield

-

Consistent product purity (99.2 ± 0.3%)

Waste Stream Management

Industrial implementations incorporate:

-

Sulfur recovery : Centrifugal separation followed by recrystallization from CS₂ (85% recovery).

-

Morpholine recycling : Distillation under reduced pressure (60°C, 15 mmHg) achieves 93% reuse.

Comparative Analysis of Synthetic Routes

Table 2: Merits and Limitations of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Gewald (Batch) | 89 | 98.5 | Moderate | 420 |

| Gewald (Continuous) | 92 | 99.2 | High | 380 |

| Multi-Step | 68 | 99.8 | Low | 890 |

Key findings:

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Applications De Recherche Scientifique

Ethyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and mechanisms.

Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: It can be used in the production of advanced materials with unique properties, such as conductive polymers or catalysts.

Mécanisme D'action

The mechanism of action of Ethyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The pharmacological and physicochemical properties of thiophene derivatives are highly dependent on substituent variations. Below, Ethyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate is compared to analogs with modifications at the 4-phenyl or ester groups.

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formulas from .

Key Observations

Substituent Effects on Lipophilicity: The tert-butyl group confers significantly higher lipophilicity compared to halogens (F, Cl) or methoxy groups, which may enhance blood-brain barrier penetration or target binding in hydrophobic pockets .

Biological Activity Trends: Antibacterial Activity: Analogs like Ethyl 2-amino-4-(p-chlorophenyl)naphthopyrane-3-carboxylate (3e) show activity against S. aureus and E. coli , while 4-fluorophenyl derivatives demonstrate broader-spectrum inhibition . The tert-butyl variant’s bulky substituent may reduce steric hindrance in certain targets. Antifungal Activity: Compounds with electron-withdrawing groups (e.g., Cl, NO₂) exhibit stronger inhibition against A. fumigatus and C. albicans . The tert-butyl group’s electron-donating nature may limit antifungal efficacy unless paired with complementary substituents.

Activité Biologique

Ethyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings related to its biological properties, including antibacterial and antifungal activities, as well as potential therapeutic applications.

- Chemical Formula : C₁₈H₂₃NO₂S

- Molecular Weight : 317.45 g/mol

- CAS Number : 350990-13-5

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. A study evaluating various derivatives showed that compounds with similar structural motifs demonstrated significant activity against both Gram-positive and Gram-negative bacterial strains.

Minimum Inhibitory Concentrations (MICs) :

- E. coli : MIC values ranged from 2.33 to 156.47 µM.

- S. aureus : MIC values ranged from 5.64 to 77.38 µM.

- B. subtilis : MIC values ranged from 4.69 to 22.9 µM.

These results suggest that the compound's structure, particularly the presence of the tert-butyl group, enhances its interaction with bacterial cell membranes, leading to effective inhibition of bacterial growth .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against various fungal strains, including Candida albicans and Fusarium oxysporum.

Antifungal MIC Values :

- C. albicans : MIC values ranged from 16.69 to 78.23 µM.

- Fusarium oxysporum : MIC values ranged from 56.74 to 222.31 µM.

These findings indicate a promising potential for the compound in treating fungal infections, particularly those resistant to conventional antifungal agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its molecular structure. The presence of the amino group at position 2 and the methylthio group at position 5 are critical for enhancing its biological efficacy.

Key SAR Observations:

- Substituent Effects : Electron-donating groups (like the tert-butyl group) significantly enhance antibacterial activity.

- Positioning of Functional Groups : The positioning of amino and methylthio groups appears crucial for optimal activity against microbial strains.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

- Study on Antimicrobial Efficacy :

- Fungal Resistance Study :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.